molecular formula C23H26N2O7S B12711305 Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester CAS No. 82560-82-5

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester

Cat. No.: B12711305
CAS No.: 82560-82-5
M. Wt: 474.5 g/mol
InChI Key: ZDVRLGCPWAVXEY-UHFFFAOYSA-N
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Description

This compound is a glycine derivative featuring a benzofuranyl ring, phenoxycarbonyl, and ethyl ester groups. Its IUPAC name reflects the complex substituents: the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl moiety is linked via an oxycarbonyl-methylamino-thio bridge, while the phenoxycarbonyl group is attached to the glycine nitrogen.

Superbasic conditions (e.g., tert-BuOK/tert-BuOH/DMFA) are often employed for cyclization or substitution reactions in similar systems .

Properties

CAS No.

82560-82-5

Molecular Formula

C23H26N2O7S

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-phenoxycarbonylamino]acetate

InChI

InChI=1S/C23H26N2O7S/c1-5-29-19(26)15-25(22(28)30-17-11-7-6-8-12-17)33-24(4)21(27)31-18-13-9-10-16-14-23(2,3)32-20(16)18/h6-13H,5,14-15H2,1-4H3

InChI Key

ZDVRLGCPWAVXEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(=O)OC1=CC=CC=C1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route may vary depending on the desired purity and yield of the final product.

    Protection of Functional Groups: The synthesis begins with the protection of reactive functional groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups.

    Coupling Reactions: The protected intermediates are then subjected to coupling reactions, such as amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: After the coupling reactions, the protecting groups are removed under specific conditions, such as acidic or hydrogenolytic conditions, to yield the desired product.

    Purification: The final product is purified using techniques like column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituents and biological relevance:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Biological/Functional Notes
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(phenoxycarbonyl)-, ethyl ester C₂₄H₂₆N₂O₆S Benzofuranyl, phenoxycarbonyl, ethyl ester ~494.54 g/mol Likely interacts with hydrophobic targets (e.g., receptors) due to benzofuranyl group .
N-Methyl-N-phenylcarbamoylglycine ethyl ester () C₁₂H₁₆N₂O₃ Phenylcarbamoyl, ethyl ester ~252.27 g/mol Carbamoyl groups enhance stability; used in peptide synthesis .
Methoxycarbonyl glycine ethyl ester () C₆H₁₁NO₄ Methoxycarbonyl, ethyl ester ~161.16 g/mol Simpler structure with potential as a building block for heterocycles .
Glycine, N-[[(2-chloroethyl)nitrosoamino]carbonyl]-, ethyl ester () C₇H₁₂ClN₃O₄ Chloroethyl nitrosoamino, ethyl ester ~245.64 g/mol Nitroso groups may confer reactivity in alkylation or crosslinking .
AZA fragments (e.g., FGHI-(R)-phenyl glycine methyl ester) () Variable Phenyl glycine methyl ester, stereochemistry-dependent (R/S) Variable R-configuration enhances potency in calcium oscillation inhibition .

Key Observations:

Benzofuranyl vs. Phenyl Groups : The benzofuranyl group in the target compound may enhance binding to glycine receptors or other hydrophobic targets, similar to fipronil’s interaction with insecticidal targets . In contrast, phenylcarbamoyl or methoxycarbonyl substituents (e.g., ) prioritize synthetic versatility over receptor affinity.

This complexity may reduce metabolic clearance compared to smaller analogs .

This highlights the need for chiral analysis in future studies .

Functional Group Reactivity: Nitrosoamino () and phosphinothioyl () substituents in related compounds suggest divergent reactivity profiles. The target compound’s thio group may facilitate disulfide bond formation or redox activity .

Stability and Solubility : Ethyl esters generally improve membrane permeability but may reduce aqueous solubility. The benzofuranyl group’s hydrophobicity could further limit solubility, necessitating formulation optimizations .

Research Implications

  • Biological Screening : Given the benzofuranyl group’s role in glycine receptor modulation (e.g., fipronil’s IC₅₀ ~0.2–2 mM ), the target compound should be evaluated for receptor binding affinity and neurotoxicity.
  • Synthetic Optimization : Superbasic or silylation-mediated routes () could be adapted for scalable synthesis.
  • Computational Modeling : Density functional theory (DFT) or molecular docking (as in ) could predict binding modes and guide structural modifications.

Biological Activity

Structural Analysis and Potential Mechanisms

The compound contains several key structural elements that contribute to its potential biological activity:

  • Benzofuran moiety : The 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group is known for its biological activity and potential therapeutic applications.
  • Glycine derivative : Glycine and its derivatives have been studied for various biological activities.
  • Thioether linkage : This functional group may contribute to the compound's reactivity and biological properties.
  • Ethyl ester : Esters are common in biologically active compounds and can affect absorption and metabolism.

Potential Biological Activities

Based on the structural components, this compound may exhibit the following biological activities:

  • Enzyme inhibition : The complex structure suggests potential interaction with enzyme active sites.
  • Receptor modulation : The benzofuran moiety may interact with specific receptors in biological systems.
  • Antioxidant properties : The presence of aromatic rings and heteroatoms could contribute to free radical scavenging.
  • Neuroprotective effects : Glycine derivatives have been associated with neuroprotective properties.

Comparative Analysis

To better understand the potential biological activity, we can compare this compound to similar structures:

CompoundStructural SimilarityBiological Activity
Glycine Ethyl EsterGlycine backbone, ethyl esterNeurotransmitter activity
Sarcosine Ethyl EsterMethylated glycine, ethyl esterPotential antidepressant effects
N-Methyl GlycineMethylated glycineInvolved in methylation processes

This comparison suggests that our compound of interest may have enhanced biological activity due to its more complex structure.

Potential Research Directions

To fully elucidate the biological activity of this compound, the following studies should be conducted:

  • In vitro enzyme assays : To determine potential inhibitory effects on various enzymes.
  • Receptor binding studies : To identify any specific receptor interactions.
  • Cell culture experiments : To assess effects on cell proliferation, apoptosis, and signaling pathways.
  • Animal models : To evaluate in vivo effects and potential therapeutic applications.
  • Structure-activity relationship (SAR) studies : To understand how structural modifications affect biological activity.

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